Cas no 67845-79-8 (o-Aminophenol sulfate)

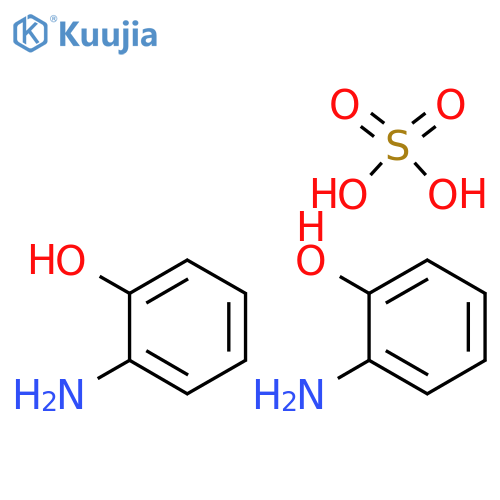

o-Aminophenol sulfate structure

商品名:o-Aminophenol sulfate

CAS番号:67845-79-8

MF:C12H16N2O6S

メガワット:316.330242156982

MDL:MFCD00050842

CID:58649

o-Aminophenol sulfate 化学的及び物理的性質

名前と識別子

-

- o-Aminophenol sulfate

- 2-Aminophenol hemisulfate

- 2-Aminophenol Hemisulfate Salt

- Bis[(2-hydroxyphenyl)ammonium] sulphate

- (2-hydroxyphenyl)ammonium sulfate

- Bis(2-aminophenyl) sulfate

- Sulfuric acid bis(2-aminophenyl) ester

-

- MDL: MFCD00050842

- インチ: 1S/2C6H7NO.H2O4S/c2*7-5-3-1-2-4-6(5)8;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4)

- InChIKey: SHUIDGXTJAQFJO-UHFFFAOYSA-N

- ほほえんだ: S(=O)(=O)(O)O.C1(C(O)=CC=CC=1)N.C1(N)=CC=CC=C1O

計算された属性

- せいみつぶんしりょう: 316.07300

- どういたいしつりょう: 314.057257

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 21

- 回転可能化学結合数: 0

- 複雑さ: 137

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 181

じっけんとくせい

- 色と性状: No data avaiable

- ゆうかいてん: >360°C

- ふってん: 609.7 °C at 760 mmHg

- フラッシュポイント: 609.7 °C at 760 mmHg

- ようかいど: ジメチルスルホキシドに可溶(少量)メタノール(少量)

- PSA: 175.48000

- LogP: 3.53920

- じょうきあつ: No data available

o-Aminophenol sulfate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Store at room temperature

o-Aminophenol sulfate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | K63235-5g |

2-Aminophenol hemisulfate salt |

67845-79-8 | 97% | 5g |

$160 | 2024-06-08 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A93580-5g |

2-Aminophenol sulfate |

67845-79-8 | 98% | 5g |

¥302.0 | 2021-09-10 | |

| TRC | A576865-100mg |

O-Aminophenol Sulfate |

67845-79-8 | 100mg |

$ 81.00 | 2023-09-08 | ||

| 1PlusChem | 1P00FAMG-25g |

2-Aminophenol hemisulfate |

67845-79-8 | 98% | 25g |

$722.00 | 2025-02-27 | |

| 1PlusChem | 1P00FAMG-5g |

2-Aminophenol hemisulfate |

67845-79-8 | 98% | 5g |

$259.00 | 2025-02-27 | |

| eNovation Chemicals LLC | K63235-25g |

2-Aminophenol hemisulfate salt |

67845-79-8 | 97% | 25g |

$195 | 2025-02-19 | |

| eNovation Chemicals LLC | K63235-5g |

2-Aminophenol hemisulfate salt |

67845-79-8 | 97% | 5g |

$160 | 2025-02-19 | |

| A2B Chem LLC | AH12808-5g |

2-Aminophenol hemisulfate |

67845-79-8 | 98% | 5g |

$236.00 | 2024-04-19 | |

| Aaron | AR00FAUS-25g |

2-Aminophenol hemisulfate |

67845-79-8 | 98% | 25g |

$119.00 | 2025-02-10 | |

| Crysdot LLC | CD12043626-100g |

2-Aminophenol sulfate |

67845-79-8 | 97% | 100g |

$606 | 2024-07-24 |

o-Aminophenol sulfate 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

67845-79-8 (o-Aminophenol sulfate) 関連製品

- 74283-34-4(2,4-Diaminophenol Sulfate)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:67845-79-8)o-Aminophenol sulfate

清らかである:99%/99%

はかる:5g/25g

価格 ($):232.0/607.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:67845-79-8)2-Aminophenol hemisulfate

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ